molecular formula C7H5ClN2S B8790370 4-Chloro-2-methylthiazolo[4,5-c]pyridine

4-Chloro-2-methylthiazolo[4,5-c]pyridine

Cat. No. B8790370
M. Wt: 184.65 g/mol
InChI Key: NOTDCNMHEDSELY-UHFFFAOYSA-N
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Patent
US07659401B2

Procedure details

2-Methyl-thiazolo[4,5-c]pyridine 5-oxide (230 mg, 1.38 mmol) was refluxed 2 hrs in 4 ml of phosphoryl chloride. The reaction mixture was evaporated and extracted with ethyl acetate and saturated sodium bicarbonate-solution. The organic extracts were dried with sodium sulfate, filtered and evaporated. The residue was purified by flash chromatography on silica gel (heptane/ethyl acetate 90:10->0:100 gradient). The desired product was obtained as a light yellow solid (180 mg, 70%), MS: m/e=185.1 (M+H+).
Name
2-Methyl-thiazolo[4,5-c]pyridine 5-oxide
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:9]=[CH:8][N+:7]([O-])=[CH:6][C:5]=2[N:11]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[C:5]2[N:11]=[C:2]([CH3:1])[S:3][C:4]=2[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
2-Methyl-thiazolo[4,5-c]pyridine 5-oxide
Quantity
230 mg
Type
reactant
Smiles
CC=1SC2=C(C=[N+](C=C2)[O-])N1
Name
Quantity
4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and saturated sodium bicarbonate-solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (heptane/ethyl acetate 90:10->0:100 gradient)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC2=C1N=C(S2)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.